molecular formula C9H10OS B13678889 Benzene, (cyclopropylsulfinyl)- CAS No. 50337-59-2

Benzene, (cyclopropylsulfinyl)-

Cat. No.: B13678889
CAS No.: 50337-59-2
M. Wt: 166.24 g/mol
InChI Key: UCXWXPWJUXXCPX-UHFFFAOYSA-N
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Description

Benzene, (cyclopropylsulfinyl)- is an organic compound characterized by the presence of a benzene ring substituted with a cyclopropylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (cyclopropylsulfinyl)- typically involves the introduction of a cyclopropylsulfinyl group to a benzene ring. One common method is the reaction of cyclopropylsulfenyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for Benzene, (cyclopropylsulfinyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, (cyclopropylsulfinyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products:

    Oxidation: Benzene, (cyclopropylsulfonyl)-.

    Reduction: Benzene, (cyclopropylthio)-.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, (cyclopropylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzene, (cyclopropylsulfinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylsulfinyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.

    Benzene, (cyclopropylthio)-: Contains a sulfide group instead of a sulfinyl group, leading to variations in oxidation and reduction behavior.

    Benzene, (cyclopropylsulfonyl)-: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.

Uniqueness: Benzene, (cyclopropylsulfinyl)- is unique due to the presence of the cyclopropylsulfinyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

50337-59-2

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

cyclopropylsulfinylbenzene

InChI

InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

UCXWXPWJUXXCPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)C2=CC=CC=C2

Origin of Product

United States

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